molecular formula C17H23FN2O3 B2584738 (R)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate CAS No. 1286208-02-3

(R)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate

Cat. No.: B2584738
CAS No.: 1286208-02-3
M. Wt: 322.38
InChI Key: CYWVVLRQOHLABO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate (CAS 1286208-02-3) is a chiral piperidine derivative of high value in medicinal chemistry and drug discovery research. This compound features a stereospecific (R) configuration at the piperidine ring and a 2-fluorobenzamido substituent, making it a critical building block for the synthesis of novel bioactive molecules . Piperidine rings are among the most significant structural motifs in pharmaceuticals, present in more than twenty classes of therapeutics, and are frequently utilized as key synthetic fragments for designing drugs . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility by allowing for selective deprotection under mild acidic conditions, enabling further functionalization and elaboration into more complex targets . With a molecular formula of C17H23FN2O3 and a molecular weight of 322.375 g/mol, this reagent is characterized by high purity and defined stereochemistry, which is essential for developing compounds with specific biological activities . Its application is particularly relevant in advanced synthetic routes, including stereoselective hydrogenation and other catalytic methods for constructing complex piperidine-based scaffolds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-6-7-12(11-20)19-15(21)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWVVLRQOHLABO-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under basic conditions.

    Introduction of the fluorobenzamido group: This step involves the reaction of the piperidine derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the tert-butyl ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. For this compound, acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) cleave the Boc group to yield the free amine.

Reaction Conditions Products Notes
TFA in dichloromethane (0°C)3-(2-fluorobenzamido)piperidine trifluoroacetate saltFast deprotection (<2 h)
4M HCl in dioxane (rt, 6 h)3-(2-fluorobenzamido)piperidine hydrochlorideRequires neutralization for free base

Hydrolysis of the Amide Bond

The 2-fluorobenzamido group undergoes hydrolysis under acidic or basic conditions to yield 2-fluorobenzoic acid and the corresponding piperidine amine.

Conditions Products Efficiency
6M HCl, reflux, 12 h2-fluorobenzoic acid + 3-aminopiperidineModerate yield (~60%)
NaOH (2M), 70°C, 8 h2-fluorobenzoate + 3-aminopiperidineLower selectivity due to Boc stability

Reduction of the Amide

Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine. This reaction is stereospecific, retaining the (R)-configuration.

Reagent Conditions Product Yield
LiAlH₄ (2 equiv)THF, reflux, 4 h(R)-3-(2-fluorobenzylamino)piperidine75%

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine on the benzamido group may enable nucleophilic substitution, though reactivity is limited compared to para-substituted analogs.

Nucleophile Conditions Product Outcome
NaN₃, DMF, 120°C, 24 hNo reaction observedLow reactivity at ortho

Cross-Coupling Reactions

The benzamido aromatic ring can participate in palladium-catalyzed cross-coupling under optimized conditions.

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃2-arylbenzamido-piperidine derivative40–50%

Stability Under Basic Conditions

The Boc group remains stable under mild basic conditions (pH < 10), but prolonged exposure to strong bases degrades both Boc and amide functionalities.

Comparative Reactivity

The (R)-isomer shows distinct reactivity compared to its (S)-counterpart and structural analogs:

Compound Key Reaction Difference
(S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylateHigher para-fluorine reactivity in cross-coupling
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylateEnhanced nucleophilic substitution at meta position

Scientific Research Applications

Research indicates that (R)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate exhibits several promising biological activities:

  • GPR119 Agonism : This compound has been studied for its ability to activate GPR119, a receptor involved in glucose metabolism and insulin secretion, making it a candidate for diabetes treatment. In vitro studies have shown that derivatives can enhance GLP-1 secretion in human embryonic kidney cells .

Case Studies

  • GPR119 Agonism Study :
    • Researchers synthesized various analogs based on this compound's structure to evaluate their binding affinity to GPR119.
    • Results indicated that specific derivatives exhibited strong binding affinity, leading to enhanced GLP-1 secretion in vitro, suggesting potential for type 2 diabetes management.
  • Antidiabetic Potential :
    • A study focused on the effects of piperidine derivatives on glucose metabolism in diabetic models showed that compounds similar to this compound significantly lowered blood glucose levels in murine models. This highlights its therapeutic potential for managing diabetes .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundGPR119 Agonist; enhances GLP-1 secretion
Piperidine Derivative ASignificant reduction in blood glucose levels
Piperidine Derivative BAnti-inflammatory activity

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with the active site of the target, leading to inhibition or modulation of its activity. The piperidine ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Differences:

Substituent Electronic Effects: The 2-fluorobenzamido group in the target compound introduces steric hindrance and electron-withdrawing effects, favoring π-π stacking and hydrogen bonding in active sites .

Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~335 vs. 228 for the aminoethyl analogue) increases lipophilicity (logP ~2.5–3.5), enhancing membrane permeability but possibly limiting aqueous solubility .

Synthetic Utility: The Boc-protected aminoethyl derivative (CAS 1217629-55-4) is more reactive in nucleophilic substitutions due to its primary amine, whereas the 2-fluorobenzamido group requires milder coupling conditions to preserve stereochemistry .

Physicochemical and Spectroscopic Data

  • LC/MS Analysis: The target compound’s synthetic precursor (tert-butyl 3-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate) shows an [M+H]<sup>+</sup> peak at m/z 530, indicating compatibility with LC/MS-based purity assessment . Comparatively, the aminoethyl analogue (CAS 1217629-55-4) has a lower molecular weight (228.33) and lacks UV-active fluorophores, complicating analytical detection .
  • Hydrogenation Efficiency: The target compound’s synthesis involves palladium-catalyzed hydrogenation (10% Pd/C, 24 h), similar to CAS 1349716-46-4. However, the 2-fluorobenzamido group may slow reaction rates due to steric effects compared to benzylamino derivatives .

Biological Activity

(R)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (3R)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate
  • Molecular Formula : C17H23FN2O3
  • CAS Number : 1286208-02-3

The presence of the fluorobenzamido group and the tert-butyl ester moiety contributes to its unique chemical properties, making it a valuable intermediate in drug synthesis and organic chemistry.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperidine Ring : Cyclization of appropriate precursors under basic conditions.
  • Introduction of the Fluorobenzamido Group : Reaction with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine).
  • Esterification : Formation of the tert-butyl ester using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of target activity. The piperidine ring enhances structural rigidity, increasing binding affinity and specificity .

Pharmacological Applications

Case Studies and Research Findings

StudyFindings
Study on Amino Naphthoquinone DerivativesRelated compounds exhibited IC50 values as low as 0.19 µM against T. cruzi, suggesting potential for developing new chemotherapeutic agents .
Enzyme Interaction StudiesCompounds similar to this compound have shown non-competitive inhibition profiles against trypanothione reductase, a key enzyme in T. cruzi metabolism .

Q & A

Q. What are the critical steps for synthesizing (R)-tert-butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate with high enantiomeric purity?

The synthesis typically involves:

  • Chiral resolution : Use of (R)-configured starting materials (e.g., (R)-piperidine derivatives) or enzymatic resolution to ensure stereochemical integrity .
  • Amide coupling : Reaction of tert-butyl 3-aminopiperidine-1-carboxylate with 2-fluorobenzoyl chloride under Schotten-Baumann conditions (e.g., NaOH/H₂O, dichloromethane) to form the benzamido group .
  • Protection/deprotection : Boc (tert-butyloxycarbonyl) group stability during acidic/basic conditions must be validated to prevent racemization .

Q. How is crystallographic data for this compound analyzed to confirm its stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation (λ = 0.71073 Å) at 100 K .
  • Structure refinement : SHELX programs (SHELXL/SHELXS) are employed for solving and refining structures, with R-factor thresholds < 0.05 for high confidence .
  • Validation : Check CCDC deposition (e.g., CCDC 876123) for bond angles, torsion angles, and hydrogen-bonding networks .

Q. What spectroscopic methods are used to characterize intermediates and final products?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ ~7.5 ppm for aromatic protons in 2-fluorobenzamido group) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 337.18) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (Boc C=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Contradictions often arise from:

  • Reaction scale : Milligram-scale reactions may show lower yields due to side reactions (e.g., Boc deprotection under acidic conditions) vs. optimized industrial protocols .
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) vs. EDC/HOBt for amide coupling can alter efficiency .
  • Data normalization : Compare yields after column chromatography vs. crude yields (e.g., 45% isolated vs. 70% crude in automated flow synthesis) .

Table 1 : Yield Comparison Under Different Conditions

ConditionCatalystSolventIsolated YieldSource
Lab-scale (100 mg)EDC/HOBtDMF55%
Industrial-scale (1 kg)DMAPTHF78%
Automated flow synthesisNone (thermal)EtOAc45%

Q. What strategies are recommended for improving the compound’s solubility in aqueous buffers for biological assays?

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance solubility without denaturing proteins .
  • pH adjustment : Protonate the piperidine nitrogen (pKa ~8.5) by lowering buffer pH to 6.0–7.0 .
  • Derivatization : Introduce PEGylated or sulfonate groups at the tert-butyl position to increase hydrophilicity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., kinase inhibition) .
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR : Correlate substituent effects (e.g., fluorine position) with activity using Hammett σ constants or ML-based models .

Q. What are the common pitfalls in chiral HPLC analysis of this compound, and how are they mitigated?

  • Column selection : Use Chiralpak IA/IB columns over OD-H for better resolution of enantiomers (α > 1.5) .
  • Mobile phase optimization : Isopropanol/hexane with 0.1% TFA improves peak symmetry .
  • Detection : UV at 254 nm for benzamido chromophore; confirm purity with CD (circular dichroism) for chiral centers .

Methodological Guidance for Contradictory Data

Q. Discrepancies in biological activity data across studies: How to validate target specificity?

  • Counter-screening : Test against related targets (e.g., kinase panels from Eurofins) to rule off-target effects .
  • CRISPR knockouts : Validate activity loss in target-deficient cell lines (e.g., HEK293 ΔGPCR) .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD < 1 μM for high specificity) .

Q. How to troubleshoot low reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or ReactIR to identify intermediates .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using JMP or MODDE software .
  • Purification : Switch from silica gel to SFC (supercritical fluid chromatography) for higher recovery of enantiopure product .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in a laboratory setting?

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (H315/H319) .
  • Waste disposal : Collect in halogenated waste containers; incinerate at >1000°C to prevent environmental release .
  • Storage : Keep at –20°C under argon to prevent Boc group hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.